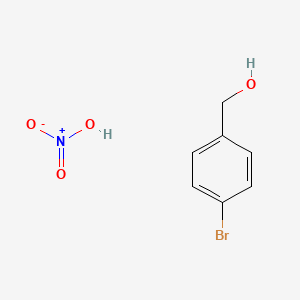![molecular formula C25H29NO2 B14629879 2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate CAS No. 55290-87-4](/img/structure/B14629879.png)
2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate is an organic compound that features a complex structure combining a naphthalene ring, an amino group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate typically involves a multi-step process. One common method includes the reaction of 2,2,4-trimethylpentanol with 2-[(naphthalen-1-yl)amino]benzoic acid under esterification conditions. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate exerts its effects involves its interaction with specific molecular targets. The naphthalene ring and amino group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The benzoate ester moiety may also play a role in modulating the compound’s activity and stability.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentane: Known for its use as a reference fuel in octane rating.
Naphthalene: A simple aromatic hydrocarbon used in the production of dyes and mothballs.
Benzoic Acid: A common preservative and precursor in organic synthesis.
Uniqueness
2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate is unique due to its combination of structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
55290-87-4 |
|---|---|
Molecular Formula |
C25H29NO2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2,2,4-trimethylpentyl 2-(naphthalen-1-ylamino)benzoate |
InChI |
InChI=1S/C25H29NO2/c1-18(2)16-25(3,4)17-28-24(27)21-13-7-8-14-23(21)26-22-15-9-11-19-10-5-6-12-20(19)22/h5-15,18,26H,16-17H2,1-4H3 |
InChI Key |
ATLJVVSKNABNDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C)COC(=O)C1=CC=CC=C1NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[(4-fluorophenyl)methyl]diselane](/img/structure/B14629799.png)
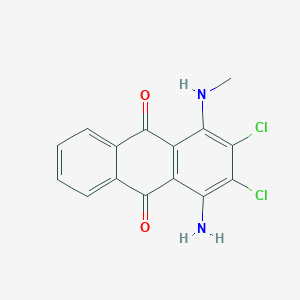
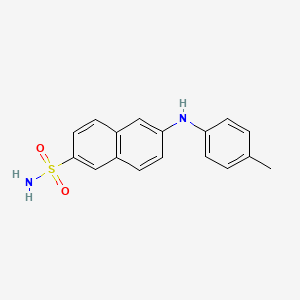
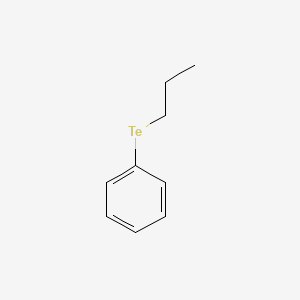
![{[(Benzyloxy)carbonyl]amino}(benzylsulfanyl)acetic acid](/img/structure/B14629829.png)

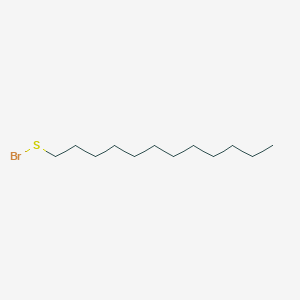
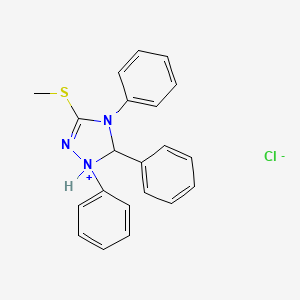
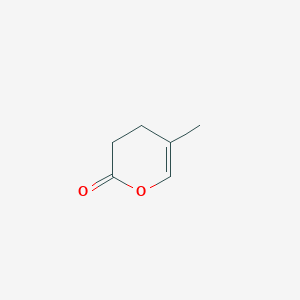
octylsulfanium bromide](/img/structure/B14629853.png)
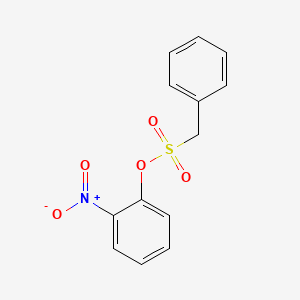
![2,4-Diphenyloctahydrocyclopenta[b]thiopyran](/img/structure/B14629860.png)

